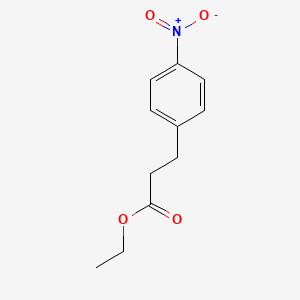

Ethyl 3-(4-nitrophenyl)propanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKUTNMKCRVGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468418 | |

| Record name | Ethyl 3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-34-9 | |

| Record name | Ethyl 4-nitrobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitroaromatic Esters

Nitroaromatic esters are a class of organic compounds characterized by the presence of both a nitro group (-NO2) attached to an aromatic ring and an ester functional group (-COOR). acs.org The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and other functional groups within the molecule. This electronic effect is central to the utility of nitroaromatic compounds in organic synthesis.

Ethyl 3-(4-nitrophenyl)propanoate is a prime example of this class, with the chemical formula C11H13NO4. nih.gov Its structure consists of an ethyl ester group attached to a propanoate chain, which is in turn bonded to a benzene (B151609) ring at the para position relative to a nitro group. nih.gov The presence of these functionalities imparts a dual reactivity to the molecule, allowing for a range of chemical transformations.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| CAS Number | 7116-34-9 |

| IUPAC Name | This compound |

| Data sourced from PubChem. nih.gov |

Significance As a Versatile Synthetic Intermediate

The true value of ethyl 3-(4-nitrophenyl)propanoate lies in its role as a versatile synthetic intermediate. The nitro group can be readily reduced to an amino group (-NH2), providing a gateway to the synthesis of various anilines and their derivatives. These anilines are crucial precursors for pharmaceuticals, dyes, and other functional materials. The reduction of nitroarenes is a fundamental transformation in organic chemistry, and methods often involve catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Furthermore, the ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid. This acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters. The ability to selectively transform either the nitro or the ester group, or both, provides chemists with a powerful tool for molecular design and construction.

For instance, the reduction of the nitro group followed by manipulation of the ester functionality allows for the synthesis of a diverse range of substituted anilines with tailored properties. This versatility has been exploited in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Historical Development and Emerging Research Trajectories

Esterification Reactions of 3-(4-nitrophenyl)propanoic Acid

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid. The Fischer-Speier esterification is a classical and widely employed method for this transformation. cnr.itiitk.ac.in This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. nrochemistry.comresearchgate.net A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. longdom.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. researchgate.net

To drive the equilibrium towards the product side and maximize the yield, the reaction is typically conducted using a large excess of ethanol, which also serves as the solvent. iitk.ac.in Alternatively, the removal of water as it forms, for instance through azeotropic distillation with a Dean-Stark apparatus, can achieve the same objective. researchgate.net Common catalysts for this process are sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). iitk.ac.in

| Catalyst | Alcohol | Conditions | Yield |

| Sulfuric Acid | Ethanol (excess) | Reflux | High |

| p-Toluenesulfonic Acid | Ethanol (excess) | Reflux | High |

| Dry HCl gas | Ethanol (excess) | Reflux | High |

This table represents typical conditions for Fischer esterification; specific yields for this compound would require experimental determination but are expected to be high based on reactions with similar substrates.

Carbon-Carbon Bond Formation Strategies in the Propanoate Backbone

The construction of the three-carbon propanoate chain attached to the 4-nitrophenyl ring can be achieved through several powerful carbon-carbon bond-forming reactions. These methods typically build the carbon skeleton first, which is then modified to yield the final product.

Aldol-type Condensations

Aldol-type condensations and their variations provide a robust platform for synthesizing precursors to this compound. These reactions involve the coupling of an enolate or enol-equivalent with a carbonyl compound. researchgate.net

A prominent example is the Knoevenagel condensation , which reacts an active methylene (B1212753) compound, such as diethyl malonate, with an aldehyde, in this case, 4-nitrobenzaldehyde. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.org The initial product is an α,β-unsaturated ester, diethyl 2-(4-nitrobenzylidene)malonate. This intermediate can then be catalytically hydrogenated to reduce the double bond and subsequently subjected to a decarboxylation step (e.g., Krapcho decarboxylation) to remove one of the ester groups, yielding the desired 3-(4-nitrophenyl)propanoate structure.

Another relevant method is the Reformatsky reaction . nrochemistry.combyjus.comlibretexts.org This reaction employs an organozinc reagent, formed by treating an α-halo ester like ethyl bromoacetate (B1195939) with zinc dust. libretexts.org This "Reformatsky enolate" then adds to the carbonyl group of 4-nitrobenzaldehyde. The initial product is a β-hydroxy ester, ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate. This intermediate can then be dehydrated to the corresponding α,β-unsaturated ester and subsequently reduced (e.g., via catalytic hydrogenation) to afford this compound.

Michael Additions

The Michael addition, or conjugate addition, is a key strategy for forming the propanoate backbone by creating a carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. cnr.it

A plausible route involves the conjugate addition of a nucleophile, such as the enolate of diethyl malonate, to a Michael acceptor like ethyl 4-nitrocinnamate. The reaction is base-catalyzed and results in the formation of a tri-ester intermediate. Subsequent hydrolysis and decarboxylation would lead to the formation of 3-(4-nitrophenyl)propanoic acid, which can then be esterified as described in section 2.1.

Alternatively, a more direct approach could involve the Michael addition of a nitromethane (B149229) anion (formed by deprotonation of nitromethane with a suitable base) to ethyl acrylate (B77674). sctunisie.org While this would form a 3-nitropropanoate (B1233125) backbone, attaching the phenyl group at a later stage would be required, making this a less convergent strategy for this specific target. However, the addition of nitroalkanes to α,β-unsaturated esters is a well-established method for creating γ-nitro carbonyl compounds. sctunisie.org

Catalytic Approaches for Nitrophenyl Moiety Incorporation

Modern catalytic methods, particularly those employing transition metals, offer highly efficient and selective ways to introduce the nitrophenyl group or to construct the chiral centers of the molecule.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aryl groups and alkyl chains. The Heck reaction is a particularly relevant example. cnr.itlongdom.org This reaction couples an aryl halide, such as 4-iodonitrobenzene or 4-bromonitrobenzene, with an alkene, like ethyl acrylate, in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A final β-hydride elimination step releases the product, ethyl (E)-3-(4-nitrophenyl)acrylate, and regenerates a palladium hydride species, which, upon reductive elimination with the base, reforms the active palladium(0) catalyst. cnr.it The resulting α,β-unsaturated ester can then be readily reduced to the target saturated ester, this compound, via catalytic hydrogenation over a catalyst like palladium on carbon (Pd/C).

| Reactant 1 | Reactant 2 | Catalyst | Base | Product (after reduction) |

| 4-Iodonitrobenzene | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | This compound |

| 4-Bromonitrobenzene | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | This compound |

This table outlines a plausible Heck reaction strategy. Specific conditions and yields may vary.

Enantioselective Synthesis via Kinetic Resolution

For applications requiring enantiomerically pure forms of this compound, enzymatic kinetic resolution offers a highly effective and environmentally benign strategy. nrochemistry.com This method utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. researchgate.net

A common approach involves the hydrolysis of racemic this compound. In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), is used in an aqueous buffer or a biphasic system. nrochemistry.comresearchgate.net The enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, (R)-3-(4-nitrophenyl)propanoic acid, while leaving the other enantiomer (the (S)-ester) unreacted. nrochemistry.com

The reaction can be stopped at approximately 50% conversion, after which the unreacted (S)-Ethyl 3-(4-nitrophenyl)propanoate and the newly formed (R)-3-(4-nitrophenyl)propanoic acid can be separated based on their different chemical properties (e.g., by extraction). This provides access to both enantiomers in high enantiomeric excess. nrochemistry.com The success of the resolution is quantified by the enantiomeric ratio (E-value), with high E-values (>100) indicating excellent selectivity. nrochemistry.com

| Enzyme | Reaction Type | Substrate | Products | Selectivity (E-value) |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Racemic this compound | (S)-Ester + (R)-Acid | Typically High (>100) |

| Pseudomonas cepacia Lipase (PSL) | Hydrolysis | Racemic this compound | (S)-Ester + (R)-Acid | Typically High (>100) |

| Candida rugosa Lipase (CRL) | Hydrolysis | Racemic this compound | (S)-Ester + (R)-Acid | Substrate Dependent |

This table illustrates the principle of lipase-catalyzed kinetic resolution. The specific stereopreference (R vs. S) and E-value depend on the specific enzyme and reaction conditions.

Development of Novel Synthetic Routes and Process Optimization

The synthesis of this compound and its key precursors, 4-nitrocinnamic acid and Ethyl 4-nitrocinnamate, has been the subject of considerable research to develop more efficient, scalable, and environmentally benign methodologies. Innovations have focused on novel catalytic systems, alternative reaction pathways, and the optimization of process parameters to enhance yield, purity, and sustainability.

A primary precursor, Ethyl 4-nitrocinnamate, is traditionally synthesized through methods like the Knoevenagel or Claisen-Schmidt condensation and the esterification of 4-nitrocinnamic acid. However, modern advancements have introduced more sophisticated routes.

One of the most significant novel methods for synthesizing Ethyl 4-nitrocinnamate is the Mizoroki-Heck reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkene. organic-chemistry.orgyoutube.com Specifically, 4-bromonitrobenzene can be coupled with ethyl acrylate in the presence of a palladium catalyst to afford Ethyl 4-nitrocinnamate in high yield. prepchem.com A reported procedure using this method achieved an 88% yield after a reaction time of 3 hours at 130°C. prepchem.com The Heck reaction is valued for its high functional group tolerance and its ability to form trans-alkenes with high stereoselectivity. organic-chemistry.orgyoutube.com

Process optimization for the Heck reaction has been a major area of development. Research has focused on creating more efficient catalyst systems to reduce the cost associated with palladium. This includes the use of palladacycle phosphine (B1218219) mono-ylide complexes that allow for very low catalyst loadings (e.g., 10 ppm) and achieve high turnover frequencies under aerobic conditions. organic-chemistry.org Furthermore, green chemistry approaches are being explored, such as performing the reaction in more environmentally friendly solvents like water or poly(ethylene glycol) (PEG), or utilizing microwave irradiation to shorten reaction times and improve yields. organic-chemistry.org

The table below outlines various synthetic routes for the precursor, Ethyl 4-nitrocinnamate.

Interactive Data Table: Synthetic Routes for Ethyl 4-nitrocinnamate

| Synthesis Method | Reactants | Catalyst/Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Heck Reaction | 4-bromonitrobenzene, Ethyl acrylate | Palladium catalyst | 130°C, 3 hours | 88% | prepchem.com |

| Knoevenagel Condensation | 4-nitrobenzaldehyde, Ethyl malonate | Piperidine | 80–100°C, 6–24 hours | Varies | |

| Claisen-Schmidt Condensation | 4-nitrobenzaldehyde, Ethyl acetoacetate | NaOH or Piperidine | 0–5°C (adduct formation) | Varies |

| Fischer Esterification | 4-nitrocinnamic acid, Ethanol | Sulfuric acid | Reflux | Varies | |

The direct synthesis of the target compound, this compound, is primarily achieved through the selective reduction of its precursor, Ethyl 4-nitrocinnamate. A notable advanced methodology involves the use of samarium diiodide (SmI₂) in the presence of hexamethylphosphoramide (B148902) (HMPA) and t-butanol. This system selectively reduces the α,β-unsaturated double bond of the cinnamate (B1238496) ester without affecting the nitro group on the phenyl ring. chemicalbook.com This high selectivity is crucial for producing the desired saturated ester.

The table below details research findings on the optimization of reaction conditions for related syntheses, which can be applied to the production of this compound and its precursors.

Interactive Data Table: Process Optimization Parameters

| Reaction Type | Parameter Optimized | Reactants/Catalyst | Optimal Condition | Finding/Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Reaction Time | Cinnamic acid, Menthol, H₂SO₄ | 5 hours | 96.38% yield | uns.ac.id |

| Ether Synthesis | Reactant Mole Ratio | p-nitrophenol, Epoxy ethane | 1.03 to 1.05 | 87% production rate | researchgate.net |

| Ether Synthesis | Reaction Temperature | p-nitrophenol, Epoxy ethane | 110°C | 87% production rate | researchgate.net |

| Heck Reaction | Catalyst Loading | Aryl bromides, Olefins, Palladacycle complex | 10 ppm | Good yields, TOF up to 20,000 h⁻¹ | organic-chemistry.org |

Reactivity of the Nitro Group

The nitro group (NO₂) attached to the benzene (B151609) ring is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. It is a primary site for reduction reactions and plays a crucial role in activating the aromatic ring for certain substitution patterns.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a prevalent and efficient method for reducing the nitro group of aromatic nitro compounds to a primary amine. numberanalytics.com This transformation is of great industrial importance for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers. The reaction typically involves molecular hydrogen (H₂) in the presence of a metal catalyst.

The most common catalysts for this reaction are palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org The process is believed to occur on the surface of the catalyst. The mechanism, often referred to as the Haber-Lukashevich mechanism, proceeds through a series of intermediates. orientjchem.orgresearchgate.net The nitro compound is first adsorbed onto the catalyst surface, where it is sequentially reduced, first to a nitroso derivative (Ar-NO) and then to a hydroxylamine (B1172632) derivative (Ar-NHOH). orientjchem.orgrsc.org The hydroxylamine intermediate is then further reduced to the final aniline (B41778) product, ethyl 3-(4-aminophenyl)propanoate. orientjchem.orgrsc.org

The reaction conditions, including temperature, pressure, and choice of catalyst and solvent, can be optimized to ensure high yield and selectivity. numberanalytics.com

Table 1: Catalysts and Conditions for Nitroarene Reduction

| Catalyst | Typical Conditions | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, room temp - 100°C, 1-50 atm | Aniline |

| Platinum(IV) Oxide (PtO₂) | H₂, room temp, 1-4 atm, acidic/neutral solvent | Aniline |

This table presents general conditions for the catalytic hydrogenation of aromatic nitro compounds.

Chemical Reduction Mechanisms

Besides catalytic hydrogenation, the nitro group can be reduced using various chemical reducing agents. These methods are often employed in laboratory settings. A classic and historically significant method is the Béchamp reduction, which uses iron filings in an acidic medium, such as hydrochloric acid. rsc.org The mechanism involves the transfer of electrons from the metal to the nitro group.

Other common metal-based reducing systems include:

Tin (Sn) or Tin(II) chloride (SnCl₂) in concentrated HCl: This is a widely used laboratory method for the reduction of nitroarenes.

Zinc (Zn) in acidic or basic media: The reaction outcome can depend on the pH. In acidic solution, anilines are formed. In neutral media (e.g., with ammonium (B1175870) chloride), the corresponding hydroxylamine can be isolated. wikipedia.org In strongly basic solutions, reductive coupling can occur to form azo or hydrazo compounds. wikipedia.org

The general pathway for metal-acid reductions also proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the amine.

Role in Nucleophilic Aromatic Substitution

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, two conditions must typically be met: the aromatic ring must be electron-deficient, and there must be a good leaving group (such as a halide) on the ring.

In the context of this compound, the molecule itself does not possess a suitable leaving group on the aromatic ring for a standard SNAr reaction. However, if a leaving group were present at a position ortho or para to the nitro group, the nitro group would strongly facilitate the substitution. Its electron-withdrawing nature stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. This stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. This delocalization lowers the activation energy of the reaction, making the substitution process much faster compared to an unsubstituted ring.

Transformations of the Ester Moiety

The ethyl propanoate group is susceptible to nucleophilic acyl substitution reactions, where a nucleophile replaces the ethoxy (-OCH₂CH₃) group. The most common transformations are hydrolysis, transesterification, and amidation. The electron-withdrawing nitro group on the para position of the benzene ring can influence the reactivity of the ester's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. studentdoctor.net

Transesterification Studies

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction is reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product as it forms. wikipedia.org

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a molecule of the new alcohol (e.g., methanol). A tetrahedral intermediate is formed. After a series of proton transfers, the original alkoxy group (ethoxy) is eliminated as ethanol, and deprotonation of the new intermediate yields the new ester (e.g., mthis compound) and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

Base-Catalyzed Mechanism: A strong base, typically the alkoxide corresponding to the new alcohol (e.g., methoxide), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the original ethoxide leaving group to form the new methyl ester. masterorganicchemistry.com

Table 2: General Transesterification Mechanisms

| Catalyst Type | Key Steps | Intermediate |

|---|---|---|

| Acid (H⁺) | 1. Protonation of C=O. 2. Nucleophilic attack by R'-OH. 3. Proton transfer. 4. Elimination of R-OH. 5. Deprotonation. | Protonated Tetrahedral Intermediate |

This table outlines the general mechanistic steps for acid- and base-catalyzed transesterification.

Amidation and Hydrolysis Mechanisms

Amidation: Amidation is the reaction of the ester with an amine (primary or secondary) to form an amide. This reaction typically requires heating and may be slow. The general mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxy group as ethanol and forming the corresponding N-substituted propanamide. The presence of the para-nitro group enhances the carbonyl carbon's electrophilicity, facilitating the amine's attack. rasayanjournal.co.in In some cases, catalysts are used to facilitate the reaction, which is crucial in the synthesis of many pharmaceuticals and materials. ucl.ac.uk

Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid (3-(4-nitrophenyl)propanoic acid) and an alcohol (ethanol). numberanalytics.comlibretexts.org Like transesterification, this reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism is analogous to acid-catalyzed transesterification, with water acting as the nucleophile instead of an alcohol. libretexts.orgchemguide.co.uk The reaction is an equilibrium process. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then expels the ethoxide ion (⁻OCH₂CH₃), forming 3-(4-nitrophenyl)propanoic acid. The strong base then deprotonates the carboxylic acid, driving the reaction to completion. numberanalytics.comlibretexts.org

Reactions Involving the Propanoate Backbone

The propanoate backbone of this compound possesses a key site of reactivity at the α-carbon (the carbon atom adjacent to the carbonyl group). The hydrogens attached to this carbon are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate is central to a variety of carbon-carbon bond-forming reactions.

Alpha-Carbon Reactivity and Enolate Chemistry

The acidity of the α-hydrogens of this compound is a consequence of the electron-withdrawing nature of the adjacent ester carbonyl group. Upon deprotonation, a resonance-stabilized enolate anion is formed. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group, which imparts stability to the conjugate base.

The formation of the enolate is typically achieved using a strong, non-nucleophilic base to prevent side reactions such as saponification of the ester. A common choice for this transformation is lithium diisopropylamide (LDA). The strong electron-withdrawing effect of the 4-nitrophenyl group can further enhance the acidity of the α-protons, facilitating enolate formation.

The generated enolate is a potent nucleophile and can participate in a range of reactions, including alkylations and additions to carbonyl compounds. The nature of the base, solvent, and reaction temperature can influence the geometry of the enolate formed (E vs. Z), which can, in turn, affect the stereochemical outcome of subsequent reactions.

Functionalization Strategies

The nucleophilic character of the enolate derived from this compound allows for the introduction of various functional groups at the α-position. Two primary functionalization strategies are alkylation and Michael additions.

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. The choice of the alkylating agent and reaction conditions is crucial to control the extent of alkylation and avoid competing elimination reactions. For instance, the use of primary alkyl halides is generally preferred to minimize side reactions.

Michael Addition: The enolate of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction leads to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, resulting in a 1,5-dicarbonyl compound. The success of the Michael addition is dependent on the relative reactivity of the enolate and the acceptor.

| Reaction Type | Reagents | Product Type |

| Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate |

| Alpha-Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl-ethyl 3-(4-nitrophenyl)propanoate |

| Michael Addition | α,β-Unsaturated carbonyl (e.g., methyl vinyl ketone) | 1,5-Dicarbonyl adduct |

Stereochemical Outcomes in Reaction Pathways

When new stereocenters are formed during the functionalization of the α-carbon, controlling the stereochemical outcome is a significant challenge and a key area of research in organic synthesis.

In the context of this compound, functionalization at the α-position can lead to the formation of a new chiral center. If the enolate reacts with a prochiral electrophile, a pair of diastereomers can be formed. The ratio of these diastereomers is determined by the facial selectivity of the reaction.

Several strategies can be employed to influence the stereochemical outcome:

Substrate Control: The existing stereochemistry of the substrate can direct the approach of the incoming electrophile. However, in the case of the achiral this compound, this strategy is not directly applicable unless a chiral center is introduced elsewhere in the molecule.

Reagent Control: The use of chiral reagents, such as chiral bases or additives, can create a chiral environment around the enolate, leading to a diastereoselective or enantioselective transformation.

Auxiliary Control: A common and effective strategy involves the temporary attachment of a chiral auxiliary to the ester group. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereoselectivity. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. While specific examples for this compound are not extensively documented in readily available literature, the principles of using chiral oxazolidinones or other auxiliaries with similar ester systems are well-established. york.ac.uk

For Michael additions, the stereochemical outcome is influenced by the geometry of the enolate and the transition state of the addition reaction. The formation of syn or anti diastereomers can be controlled by carefully selecting the reaction conditions, including the base, solvent, and temperature. While detailed studies on the stereochemistry of Michael additions specifically involving the enolate of this compound are limited, research on analogous β-aryl ester enolates provides valuable insights into the controlling factors.

| Strategy | Description | Potential Outcome |

| Reagent Control | Use of a chiral base or ligand. | Enantiomeric excess in the product. |

| Auxiliary Control | Temporary attachment of a chiral group to the ester. | High diastereoselectivity, leading to a single enantiomer after removal. |

Sophisticated Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular framework of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of Ethyl 3-(4-nitrophenyl)propanoate provides a precise count of chemically distinct protons and their neighboring environments through chemical shifts (δ), signal splitting (multiplicity), and integration. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling to each other. The propanoate backbone features two methylene groups (-CH₂CH₂-), which appear as distinct triplets due to mutual coupling. The para-substituted benzene (B151609) ring gives rise to two doublets in the aromatic region, typical of an A₂B₂ spin system.

Similarly, the ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. libretexts.org The carbonyl carbon of the ester group appears at the lowest field (most deshielded), while the carbons of the ethyl group and the propanoate chain appear at higher fields. libretexts.org The four distinct signals for the aromatic carbons confirm the para-substitution pattern.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted data based on standard chemical shift values and spectral data of analogous compounds. Actual experimental values may vary slightly.

¹H NMR Data (CDCl₃, 400 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.17 | Doublet | 2H | Aromatic (H-3', H-5') |

| 7.39 | Doublet | 2H | Aromatic (H-2', H-6') |

| 4.14 | Quartet | 2H | -OCH₂ CH₃ |

| 3.05 | Triplet | 2H | Ar-CH₂ - |

| 2.67 | Triplet | 2H | -CH₂ COO- |

¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 172.1 | C =O |

| 148.3 | C -NO₂ (C-4') |

| 146.7 | C -CH₂ (C-1') |

| 129.5 | Aromatic (C -2', C -6') |

| 123.8 | Aromatic (C -3', C -5') |

| 60.8 | -OCH₂ - |

| 35.4 | Ar-CH₂ - |

| 30.2 | -CH₂ COO- |

| 14.2 | -CH₃ |

While 1D NMR spectra assign individual atoms, 2D NMR experiments map the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons, and crucially, between the two adjacent methylene groups of the propanoate chain (Ar-CH₂-CH₂ -COO-), confirming the propyl linkage.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the proton signal at δ 4.14 would show a cross-peak with the carbon signal at δ 60.8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular puzzle. Key correlations would include the link from the Ar-CH₂- protons to the aromatic C-1' and C-2'/C-6' carbons, and from the -CH₂COO- protons to the carbonyl carbon (C=O), confirming the ester functionality's position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃NO₄), the calculated exact mass is 223.0845 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula.

Upon ionization (e.g., via Electron Ionization, EI), the molecule undergoes characteristic fragmentation. Analyzing these fragments helps to verify the structure. Common fragmentation pathways for this compound would include:

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

Loss of an ethyl group (•CH₂CH₃).

Cleavage of the bond between the two propanoate methylene groups.

Rearrangements and fragmentation involving the nitro group.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1730 | C=O Stretch | Ester |

| ~1595, ~1490 | C=C Stretch | Aromatic Ring |

| ~1520, ~1345 | N-O Asymmetric & Symmetric Stretch | Nitro (NO₂) |

The strong absorption around 1730 cm⁻¹ is definitive for the ester carbonyl group. The two prominent bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively. nist.govnist.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a solved single-crystal X-ray structure for this compound (CAS 7116-34-9) has not been reported. While crystal structures for closely related compounds exist, such as Ethyl 3-nitro-4-(propylamino)benzoate and Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, this data cannot be directly extrapolated. researchgate.netresearchgate.net If a suitable crystal were grown, this technique would confirm the planarity of the benzene ring and the conformation of the flexible ethyl propanoate chain in the solid state.

Chromatographic Methods for Purity Verification and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents, thereby verifying its purity.

Gas Chromatography (GC): Given its volatility, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov This allows for the separation of components in a mixture and their subsequent identification based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile method for purity assessment. A common approach for this compound would be reverse-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com A UV detector would be highly effective for detection, given the strong absorbance of the nitrophenyl group. By monitoring the reaction mixture over time, HPLC can be used to determine the rate of formation of the product and the consumption of reactants.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. This method is employed to determine the optimized molecular geometry and to understand the electronic structure of compounds like ethyl 3-(4-nitrophenyl)propanoate. pharmaffiliates.com

The optimized geometry of this compound can be calculated using DFT methods, such as the B3LYP functional with a 6-311G** basis set. These calculations provide the most stable arrangement of the atoms in three-dimensional space. The fundamental structural details of the molecule are presented in Table 1.

Table 1: Molecular and Structural Information for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)CCC1=CC=C(C=C1)N+[O-] |

| InChIKey | QGKUTNMKCRVGRE-UHFFFAOYSA-N |

Data sourced from PubChem nih.gov

The electronic structure of the molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. pharmaffiliates.com

Ab Initio and Semi-Empirical Calculations for Energetic Profiles and Spectroscopic Predictions

Ab initio and semi-empirical methods are also valuable in computational chemistry. Ab initio methods are based on first principles without the inclusion of experimental data, while semi-empirical methods incorporate some experimental parameters to simplify calculations. These methods are often used to determine energetic profiles, such as the energy barriers for bond rotation and conformational changes.

For this compound, these calculations can map out the potential energy surface as the side chain rotates relative to the phenyl ring, identifying the most stable conformers.

Furthermore, computational methods can predict various spectroscopic properties. For instance, the vibrational frequencies in the infrared (IR) spectrum can be calculated and compared with experimental data to confirm the molecular structure. The NIST WebBook provides access to the experimental condensed phase IR spectrum for the related compound, ethyl p-nitrocinnamate. doi.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted to aid in the interpretation of experimental NMR spectra. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intermolecular and intramolecular interactions. wisc.eduresearchgate.net

For this compound, NBO analysis can quantify the charge transfer interactions that contribute to its stability and reactivity. The presence of the electron-withdrawing nitro group and the electron-donating character of the ester group can lead to significant intramolecular charge transfer. doi.org NBO analysis can identify the specific donor and acceptor orbitals involved in these interactions and calculate the stabilization energy associated with them. This is particularly useful for understanding how the nitro group influences the electronic properties of the entire molecule. researchgate.net

Table 2: Illustrative NBO Analysis Output for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of ester | σ* (C-C) of phenyl ring | (Value would be calculated) |

| π (C=C) of phenyl ring | σ* (N-O) of nitro group | (Value would be calculated) |

This table illustrates the type of data obtained from NBO analysis; specific values for this compound require a dedicated computational study.

Prediction of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific atom when an electron is added to or removed from the molecule. mdpi.com There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor).

f-(r): For electrophilic attack (attack by an electron acceptor).

f0(r): For radical attack.

For this compound, the Fukui functions would likely indicate that the oxygen atoms of the nitro group and the carbonyl oxygen are susceptible to nucleophilic attack, while the aromatic ring is a potential site for electrophilic attack. imist.ma The presence of the nitro group can significantly influence the local reactivity of the aromatic ring. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A computational study on the reaction of a similar compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, with 2-methoxyfuran (B1219529) using the wb97xd/6-311+G(d,p) level of theory, provides a good example of this approach. mdpi.com Such studies can map out the potential energy surface of a reaction, revealing the most likely pathways. mdpi.comnih.gov

The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction. By calculating the structures and energies of transition states, chemists can predict reaction rates and understand why certain products are formed over others. nih.gov For this compound, computational modeling could be used to study reactions such as its hydrolysis or its participation in cycloaddition reactions. The calculations can distinguish between different possible mechanisms, for instance, a concerted Diels-Alder reaction versus a stepwise mechanism involving zwitterionic intermediates. mdpi.com

This table outlines the key energetic and structural parameters that are determined through the computational modeling of reaction mechanisms. nih.gov

Strategic Applications As a Building Block in Complex Chemical Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of the nitro group on the aromatic ring makes Ethyl 3-(4-nitrophenyl)propanoate a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The reduction of the nitro group to an amine is a key transformation that unlocks a cascade of cyclization reactions.

One of the most prominent applications is in the synthesis of tetrahydroquinolines . The reduction of the nitro group in this compound to an amino group, followed by intramolecular cyclization, can lead to the formation of a tetrahydroquinoline core. This process, often referred to as reductive cyclization, is a powerful strategy for constructing this important heterocyclic motif, which is a common feature in many biologically active compounds. The general reaction scheme involves the initial reduction of the nitro group, which can be achieved using various reducing agents, followed by an acid-catalyzed intramolecular cyclization.

| Reactant | Product | Reaction Type |

| This compound | Substituted Tetrahydroquinoline | Reductive Cyclization |

While direct examples of this specific transformation with this compound are not extensively documented in publicly available literature, the reductive cyclization of similar nitro-aromatic compounds is a well-established method for the synthesis of nitrogen heterocycles. This strategy offers a convergent approach to complex molecules, where the propanoate side chain can be further functionalized before or after the cyclization event.

Role in the Construction of Functionally Substituted Propanoate Derivatives

The propanoate backbone of this compound serves as a scaffold for the introduction of various functional groups, leading to a diverse array of substituted propanoate derivatives. These derivatives can be valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The reactivity of the propanoate chain allows for modifications at both the α- and β-positions relative to the ester group. For instance, the α-position can be functionalized through enolate chemistry. Deprotonation of the α-carbon with a suitable base generates an enolate, which can then react with various electrophiles to introduce alkyl, acyl, or other functional groups.

Furthermore, the ester group itself can be modified. Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. This opens up a wide range of possibilities for further synthetic transformations.

| Starting Material | Reagent | Product |

| This compound | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | Ethyl 2-alkyl-3-(4-nitrophenyl)propanoate |

| This compound | 1. NaOH, H₂O 2. SOCl₂ | 3-(4-Nitrophenyl)propanoyl chloride |

Intermediate in Multistep Total Syntheses of Natural Products

Although specific examples of the use of this compound as a direct intermediate in the total synthesis of a named natural product are not readily found in the literature, its structural motifs are present in many natural products. The phenylethylamine substructure, which can be derived from the reduction of the nitro group, is a key component of many alkaloids and other biologically active natural products.

The general strategy would involve the initial modification of this compound to introduce necessary functional groups and stereocenters, followed by the key reduction and cyclization steps to form the core of the natural product. The versatility of both the nitro group and the ester functionality allows for a modular approach to the synthesis of complex targets.

Application in the Development of New Synthetic Methodologies

This compound can serve as a model substrate in the development of new synthetic methodologies. The presence of multiple functional groups with distinct reactivities allows researchers to test the selectivity and efficiency of new reagents and catalytic systems.

For example, the selective reduction of the nitro group in the presence of the ester functionality is a common challenge in organic synthesis. New catalytic systems for chemoselective nitro reduction could be evaluated using this compound as a benchmark substrate. Similarly, new methods for C-H activation or functionalization of the aromatic ring could be explored using this compound.

The development of novel domino or tandem reactions, where multiple transformations occur in a single pot, is another area where this compound could be a valuable tool. A sequence involving the reduction of the nitro group, followed by an intramolecular reaction with the propanoate chain, could be a target for the development of new and efficient synthetic protocols.

Derivatization Strategies for Analytical Purposes

In analytical chemistry, derivatization is often employed to enhance the detectability or chromatographic behavior of an analyte. This compound and its metabolites or degradation products can be derivatized for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

For GC-MS analysis, the carboxylic acid that would result from the hydrolysis of the ester can be converted to a more volatile ester or silyl ether derivative. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. For instance, the amino group formed after the reduction of the nitro group can be reacted with a variety of derivatizing agents to produce highly absorbing or fluorescent products.

| Analytical Technique | Derivatization Strategy | Purpose |

| GC-MS | Esterification or Silylation of the corresponding carboxylic acid | Increase volatility and thermal stability |

| HPLC-UV/Fluorescence | Reaction of the corresponding amine with a chromophoric or fluorophoric reagent | Enhance detection sensitivity |

Structure Reactivity Relationships and Analog Design in Academic Inquiry

Influence of the Para-Nitro Group on Electronic and Steric Properties

The nitro (-NO₂) group at the para position of the benzene (B151609) ring is a powerful electron-withdrawing group. This has a profound influence on the electronic properties of the entire molecule. Through resonance and inductive effects, the nitro group pulls electron density away from the aromatic ring. This deactivation makes the benzene ring significantly less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

A theoretical study on phenanthrene (B1679779) derivatives demonstrated that the addition of nitro groups lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This reduction in the HOMO-LUMO energy gap indicates an alteration of the molecule's electronic properties and reactivity. researchgate.net The strong electron-withdrawing nature of the nitro group makes the protons on the aromatic ring more deshielded in NMR spectroscopy and can influence the acidity of adjacent benzylic protons.

From a steric perspective, the nitro group is relatively bulky. While its position at C4 of the phenyl ring keeps it distant from the propanoate side chain, its presence can influence intermolecular interactions, such as crystal packing, and may sterically hinder reactions involving functional groups placed at the adjacent C3 or C5 positions in analogues.

Impact of Propanoate Chain Modifications on Chemical Reactivity

The ethyl propanoate side chain, -CH₂CH₂COOCH₂CH₃, is the primary site for reactions such as hydrolysis, transesterification, and amidation. Modifications to this chain can significantly alter the molecule's reactivity.

Chain Length: Altering the length of the alkyl chain between the phenyl ring and the ester group (e.g., changing from propanoate to butanoate or acetate) would primarily impact the steric accessibility of the carbonyl carbon. A shorter chain might bring the bulky phenyl group closer to the reaction center, potentially hindering the approach of nucleophiles.

Substitution on the Chain: Introducing substituents on the α- or β-carbons of the propanoate chain would have more direct steric and electronic consequences. A bulky substituent at the α-position (adjacent to the carbonyl) would sterically shield the carbonyl carbon from nucleophilic attack, thereby decreasing the rate of hydrolysis or amidation. Conversely, placing an electron-withdrawing group on the chain could enhance the electrophilicity of the carbonyl carbon, though this effect is generally less pronounced than that of substituents on the aromatic ring.

Ester Alkyl Group: Changing the ethyl group of the ester to a bulkier group like tert-butyl would dramatically decrease the rate of reactions that involve nucleophilic acyl substitution due to increased steric hindrance.

Research on the conversion of 1-propanol (B7761284) has shown that propionic acid is a key intermediate, highlighting the reactivity of the three-carbon chain in catalytic processes. uah.edu The stability and reactivity of such propanoate structures are central to their chemical transformations. uah.edu

Systematic Variation of Aromatic Substituents to Modulate Reactivity Profiles

A common strategy in chemical and pharmaceutical research is the systematic variation of substituents on an aromatic ring to modulate the compound's properties. acs.org Replacing the para-nitro group of Ethyl 3-(4-nitrophenyl)propanoate with various other functional groups would create a library of analogues with a wide spectrum of reactivity profiles. The electronic nature of the substituent at the para-position directly influences the reactivity of the ester group through the conjugated π-system of the benzene ring.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or trifluoromethyl (-CF₃) would, similar to the nitro group, withdraw electron density from the ring. This effect is transmitted to the side chain, increasing the partial positive charge (electrophilicity) on the carbonyl carbon of the ester. This enhancement makes the ester more susceptible to nucleophilic attack, thus increasing the rate of hydrolysis.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would donate electron density to the ring. This would, in turn, reduce the electrophilicity of the carbonyl carbon, making the ester less reactive towards nucleophiles and decreasing the rate of hydrolysis.

The following table outlines the predicted effects of different para-substituents on the reactivity of the ethyl propanoate group. The Hammett constant (σₚ) is a quantitative measure of the electronic influence of a substituent in the para position. A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

| Substituent (X) | Name | Hammett Constant (σₚ) | Predicted Effect on Ester Reactivity (vs. -H) |

| -NO₂ | Nitro | +0.78 | Significantly Increased |

| -CN | Cyano | +0.66 | Increased |

| -Br | Bromo | +0.23 | Slightly Increased |

| -H | Hydrogen | 0.00 | Baseline |

| -CH₃ | Methyl | -0.17 | Slightly Decreased |

| -OCH₃ | Methoxy | -0.27 | Decreased |

| -NH₂ | Amino | -0.66 | Significantly Decreased |

This table presents a qualitative prediction based on established principles of physical organic chemistry.

Design Principles for Novel Analogues with Tuned Chemical Behavior

The principles derived from analyzing this compound and its hypothetical variants allow for the rational design of new molecules with precisely controlled reactivity. The goal is to manipulate the electronic and steric features of the molecule to achieve a desired chemical behavior.

Key design principles include:

Modulating Electrophilicity: The primary tool for tuning the reactivity of the ester group is the choice of substituent on the aromatic ring. To create a highly reactive ester, a strong electron-withdrawing group (e.g., -NO₂, -SO₂R) should be placed at the para (or ortho) position. To create a more stable, less reactive ester, a strong electron-donating group (e.g., -NH₂, -OR) is preferred.

Controlling Steric Hindrance: The steric environment around the reactive center can be adjusted to control reaction rates. To slow down or prevent reactions at the ester, bulky groups can be introduced either on the carbons of the propanoate chain or by using a larger alcohol to form the ester (e.g., an isopropyl or tert-butyl ester instead of an ethyl ester).

Introducing New Reactive Sites: Substituents on the aromatic ring can also serve as handles for further chemical modification, a principle often used in the modular synthesis of complex molecules. acs.org For instance, an analogue like Ethyl 3-(4-aminophenyl)propanoate introduces a nucleophilic amino group that can undergo a host of reactions independent of the ester, such as diazotization or acylation. Similarly, Ethyl 3-(4-hydroxyphenyl)propanoate provides a phenolic hydroxyl group for ether or ester formation. a2bchem.com

The following table summarizes these design strategies for creating novel analogues with specific chemical properties.

| Design Goal | Strategy | Example Modification | Resulting Compound (Example) |

| Increase ester reactivity | Add strong EWG to the para-position of the ring | Replace -H with -NO₂ | This compound |

| Decrease ester reactivity | Add strong EDG to the para-position of the ring | Replace -NO₂ with -OCH₃ | Ethyl 3-(4-methoxyphenyl)propanoate |

| Introduce a nucleophilic site | Add an amino or hydroxyl group to the ring | Replace -NO₂ with -NH₂ | Ethyl 3-(4-aminophenyl)propanoate |

| Sterically protect the ester | Increase the bulk of the ester's alcohol group | Replace -OCH₂CH₃ with -OC(CH₃)₃ | tert-butyl 3-(4-nitrophenyl)propanoate |

| Introduce a site for cross-coupling | Add a halogen to the ring | Replace -NO₂ with -Br | Ethyl 3-(4-bromophenyl)propanoate |

By applying these principles, chemists can move beyond this compound to rationally synthesize a vast array of related compounds, each tailored for a specific purpose in academic inquiry or materials science.

常见问题

Q. What are the common synthetic routes for Ethyl 3-(4-nitrophenyl)propanoate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a derivative was prepared by reacting 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene hydrazine with this compound, yielding 79.9% under reflux conditions in ethanol. LC-MS (m/z=396 [M+1]) and elemental analysis validated purity . Alternative routes include Claisen condensation between ethyl acetoacetate and 4-nitrobenzoyl chloride, though yields depend on catalysts (e.g., triethylamine vs. sodium hydride). Optimization strategies involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- LC-MS : Used to confirm molecular weight (e.g., m/z=396 [M+1]) and detect impurities .

- GC-FID/MS : Effective for volatile intermediates, such as lignin-derived monomers, with detection limits <0.1 ppm .

- HSQC NMR : Resolves structural ambiguities by correlating [1H] and [13C] signals, critical for identifying substituent effects on the aromatic ring .

- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N content within ±0.05% of theoretical values) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves (inspected pre-use) and flame-retardant lab coats to prevent skin contact .

- Ventilation : Use fume hoods to avoid inhalation; respiratory protection (e.g., NIOSH-approved P95 masks) for aerosolized particles .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. What mechanistic insights have been gained from catalytic systems involving this compound in lignin depolymerization?

Methodological Answer: Heterogeneous metal catalysts (e.g., Pd/C) stabilize reactive intermediates during lignin solvolysis. HSQC NMR revealed cross-signals for ethyl 3-(4-hydroxyphenyl)propanoate, confirming reductive stabilization of monomers. Van Krevelen diagrams and GC-FID/MS data correlate hydrogenolysis efficiency with catalyst surface area (5–50 m²/g) . Contradictions in product distribution (e.g., nitro vs. hydroxy derivatives) are resolved by tuning H₂ pressure (1–5 bar) and reaction pH (4–7) .

Q. How is this compound utilized as an intermediate in the synthesis of pharmaceutical agents like dabigatran etexilate?

Methodological Answer: The compound acts as a benzimidazole precursor. In a multi-step synthesis:

- Step 1 : Condensation with 4-methylamino-3-nitrobenzoic acid using CDI yields ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate.

- Step 2 : Zinc reduction produces an amino intermediate, followed by amidination to form dabigatran etexilate (48% overall yield). Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies can resolve contradictions in spectroscopic data interpretation for this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine LC-MS with [1H-13C] HSQC NMR to distinguish nitro group regioisomerism (e.g., para vs. meta substitution) .

- Isotopic Labeling : Use [15N]-labeled analogs to trace nitro reduction pathways and validate fragmentation patterns in MS .

- Computational DFT : Predict chemical shifts (B3LYP/6-31G* basis set) to reconcile experimental vs. theoretical NMR discrepancies .

Data Contradiction Analysis

- Yield Variability : Discrepancies in Claisen condensation yields (60–80%) arise from competing side reactions (e.g., keto-enol tautomerism). Mitigate via low-temperature (−10°C) reaction conditions .

- Spectroscopic Artifacts : HSQC signals for ethyl esters can overlap with lignin oligomers. Use presaturation pulses to suppress solvent (DMSO-d6) interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。